molecular formula C15H23NO3 B10757289 (3R,4R,5R)-5-(hydroxymethyl)-1-(3-phenylpropyl)piperidine-3,4-diol

(3R,4R,5R)-5-(hydroxymethyl)-1-(3-phenylpropyl)piperidine-3,4-diol

Cat. No.: B10757289
M. Wt: 265.35 g/mol
InChI Key: NKARZGURZMIRMA-RBSFLKMASA-N
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Description

(3R,4R,5R)-5-(HYDROXYMETHYL)-1-(3-PHENYLPROPYL)PIPERIDINE-3,4-DIOL: is an organic compound belonging to the class of phenylpropylamines This compound is characterized by a piperidine ring substituted with a hydroxymethyl group and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-5-(HYDROXYMETHYL)-1-(3-PHENYLPROPYL)PIPERIDINE-3,4-DIOL typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via hydroxylation reactions, often using reagents such as sodium borohydride or lithium aluminum hydride.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is attached through alkylation reactions, using reagents like phenylpropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate and suitable nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R,5R)-5-(HYDROXYMETHYL)-1-(3-PHENYLPROPYL)PIPERIDINE-3,4-DIOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the binding mechanisms and effects on enzymes and receptors.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly for its interactions with glycogen phosphorylase, an enzyme involved in carbohydrate metabolism .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and material engineering.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropylamines: Compounds containing a phenylpropylamine moiety.

    Piperidines: Compounds with a piperidine ring structure.

    1,3-Aminoalcohols: Compounds with both amine and alcohol functional groups.

Uniqueness

What sets (3R,4R,5R)-5-(HYDROXYMETHYL)-1-(3-PHENYLPROPYL)PIPERIDINE-3,4-DIOL apart is its specific combination of functional groups and stereochemistry. The presence of both hydroxymethyl and phenylpropyl groups on the piperidine ring, along with its specific stereochemistry, gives it unique chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

(3R,4R,5R)-5-(hydroxymethyl)-1-(3-phenylpropyl)piperidine-3,4-diol

InChI

InChI=1S/C15H23NO3/c17-11-13-9-16(10-14(18)15(13)19)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13-15,17-19H,4,7-11H2/t13-,14-,15-/m1/s1

InChI Key

NKARZGURZMIRMA-RBSFLKMASA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](CN1CCCC2=CC=CC=C2)O)O)CO

Canonical SMILES

C1C(C(C(CN1CCCC2=CC=CC=C2)O)O)CO

Origin of Product

United States

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